![molecular formula C7H14ClF3N2 B13859057 [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is a derivative of cyclohexylhydrazine, where a trifluoromethyl group is attached to the cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of cyclohexylhydrazine with trifluoromethylating agents under controlled conditions. One common method is the reaction of cyclohexylhydrazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanone, while reduction could produce cyclohexylhydrazine derivatives .
Applications De Recherche Scientifique
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Trifluoromethyl)phenylhydrazine Hydrochloride: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
[4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Contains a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness
[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to phenyl derivatives. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H14ClF3N2 |
|---|---|
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h5-6,12H,1-4,11H2;1H |
Clé InChI |
STGZFIYHQZTWJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


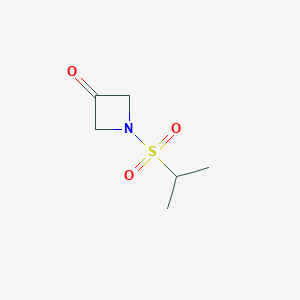
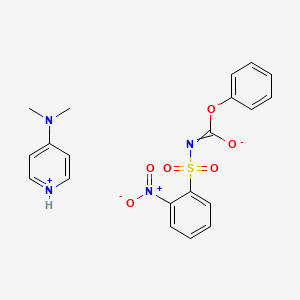
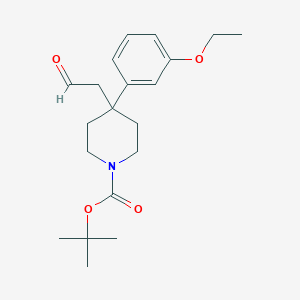
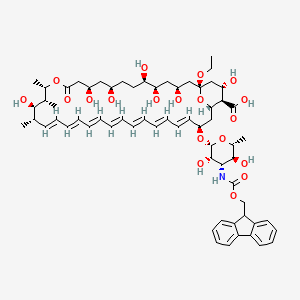
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
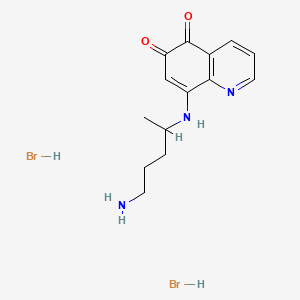

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
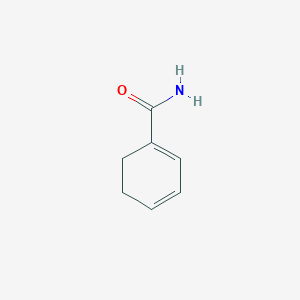
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
